2-Methyl-D-lysine
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Overview
Description
2-Methyl-D-lysine is a derivative of the amino acid lysine, where the sidechain ammonium group has been methylated . Such methylated lysines play an important role in epigenetics; the methylation of specific lysines of certain histones in a nucleosome alters the binding of the surrounding DNA to those histones, which in turn affects the expression of genes on that DNA .
Synthesis Analysis
The biosynthesis of the genetically encoded amino acid pyrrolysine from lysine has been studied . Pyrrolysine, the twenty-second amino acid found to be encoded in the natural genetic code, is necessary for all of the known pathways by which methane is formed from methylamines . The radical S-adenosyl-L-methionine (SAM) protein PylB mediates a lysine mutase reaction that produces 3-methylornithine, which is then ligated to a second molecule of lysine by PylC before oxidation by PylD results in pyrrolysine .Molecular Structure Analysis
Lysine methylation-associated signaling involves the chemical structure of lysine and its methylated derivatives . A hydrogen moiety on the lysine side chain can be replaced with one (me1), two (me2), or three (me3) methyl groups .Chemical Reactions Analysis
The basic side chains of lysine residues often play essential roles in DNA-protein recognition . They contribute to the overall affinity of an interaction through nonspecific charge-charge interactions with the phosphate backbone and contribute substantially to the specificity of the interaction by forming direct hydrogen bonds with functional groups on the edges of the bases . Reductive alkylation has become a widespread technique for the specific modification of lysine residues .Physical and Chemical Properties Analysis
The various types of bond polarities in aspartame profoundly affect the physical and chemical properties exhibited by the compound . Ionic compounds tend to have high melting and boiling points .Mechanism of Action
Safety and Hazards
While specific safety data for 2-Methyl-D-lysine is not available, general safety guidelines for handling chemicals include working in a well-ventilated place, wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .
Future Directions
Histone methyltransferase inhibitors are emerging as an epigenetic therapy approach with great promise in the field of clinical oncology . The recent accelerated approval of the enhancer of zeste homolog 2 (EZH2; also known as histone-lysine N -methyltransferase EZH2) inhibitor tazemetostat for metastatic or locally advanced epithelioid sarcoma marks the first approval of such a compound for the treatment of cancer . Many other histone methyltransferase inhibitors are currently in development, some of which are being tested in clinical studies .
Properties
IUPAC Name |
(2R)-2,6-diamino-2-methylhexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-7(9,6(10)11)4-2-3-5-8/h2-5,8-9H2,1H3,(H,10,11)/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUSCHYXEUZMSV-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCN)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CCCCN)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111717-28-3 |
Source
|
Record name | 2-Methyl-D-lysine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111717283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-D-lysine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKF6ZU7MRG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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